Product packaging for Methyl pentafluoropropionate(Cat. No.:CAS No. 378-75-6)

Methyl pentafluoropropionate

Cat. No.: B1293375
CAS No.: 378-75-6
M. Wt: 178.06 g/mol
InChI Key: JMKJCPUVEMZGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Significance of Fluorine in Organic Chemistry and Material Science

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical characteristics. numberanalytics.comtcichemicals.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. nih.govchinesechemsoc.org This inherent strength contributes to the high thermal stability and chemical inertness observed in many fluorinated compounds. numberanalytics.com

Historical Context and Evolution of Fluorination Strategies

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of fluorinated organic compounds. numberanalytics.comnumberanalytics.com However, early attempts at fluorination were often met with violent reactions and explosions due to the high reactivity of elemental fluorine. nih.gov Significant advancements in fluorination techniques emerged in the mid-20th century, driven by the demand for these compounds in various applications. numberanalytics.comnumberanalytics.com The development of new, more selective, and easier-to-handle fluorinating agents, such as N-F reagents, has been a pivotal aspect of this evolution. beilstein-journals.orgnih.gov These advancements have enabled chemists to introduce fluorine into complex molecules with greater precision and control. numberanalytics.com Classic methods like the Balz-Schiemann reaction have been supplemented by modern techniques, including transition metal-catalyzed fluorination and visible-light-mediated processes. chinesechemsoc.orgnumberanalytics.commdpi.com

Impact of Fluorination on Molecular Properties and Reactivity Profiles

The incorporation of fluorine atoms dramatically alters a molecule's properties. chinesechemsoc.orgnih.gov Key impacts include:

Enhanced Stability: The strength of the C-F bond leads to increased thermal and oxidative stability. numberanalytics.comrsc.org

Altered Electronic Properties: Fluorine's high electronegativity acts as a powerful electron-withdrawing group, influencing the reactivity and electronic structure of the molecule. nih.govrsc.org This can affect factors like the acidity of neighboring groups and the electron density of aromatic systems. nih.gov

Modified Lipophilicity and Bioavailability: The introduction of fluorine can significantly change a molecule's lipophilicity, which in turn affects its solubility and ability to cross biological membranes. chinesechemsoc.orgnumberanalytics.com This is a critical consideration in the design of pharmaceuticals and agrochemicals. chinesechemsoc.orgnumberanalytics.com

Unique Intermolecular Interactions: Fluorinated compounds can participate in specific interactions, such as fluorine-fluorine interactions, which can influence molecular packing in the solid state. usd.edu

Positioning Methyl Pentafluoropropionate within the Broader Class of Fluorinated Esters

This compound (MPFP) is a significant member of the fluorinated ester family. It is a colorless liquid with a molecular formula of C4H3F5O2. chemical-suppliers.eusolubilityofthings.com

Structural Uniqueness and Research Interest

The structure of this compound, featuring a fully fluorinated ethyl group attached to a methyl ester, makes it a valuable building block in organic synthesis. smolecule.com Its unique combination of a reactive ester group and a stable perfluorinated chain has garnered considerable research interest. It serves as a versatile intermediate for the synthesis of a wide range of other fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. smolecule.com It is also used as a model substrate to study the mechanisms of fluorination reactions. smolecule.com

Comparative Analysis with Other Perfluorinated Carboxylic Acid Esters

This compound is part of a larger class of perfluorinated carboxylic acid esters. A comparative analysis highlights its specific characteristics. For instance, compared to its non-fluorinated counterpart, methyl propionate, MPFP exhibits significantly different physical and chemical properties due to the presence of the five fluorine atoms.

Here is an interactive data table comparing the properties of this compound with related compounds:

PropertyThis compoundEthyl Trifluoroacetate (B77799)Ethyl Pentafluoropropionate
CAS Number 378-75-6 chemical-suppliers.eu383-63-1356-24-1
Molecular Formula C4H3F5O2 chemical-suppliers.euC4H5F3O2C5H5F5O2
Molecular Weight ( g/mol ) 178.06 chemical-suppliers.eu142.08192.08
Boiling Point (°C) 61 chemical-suppliers.eu60-6295
Density (g/mL at 25°C) 1.393 chemical-suppliers.eu1.1131.297

Note: Data for Ethyl Trifluoroacetate and Ethyl Pentafluoropropionate is provided for comparative purposes and is based on typical values found in chemical databases.

The data illustrates how the degree of fluorination and the length of the alkyl chain influence the physical properties of these esters.

Current Research Landscape and Emerging Trends for Fluorinated Organic Systems

The field of organofluorine chemistry continues to be a vibrant area of research. numberanalytics.comnumberanalytics.com Current trends focus on the development of more efficient, selective, and environmentally benign fluorination methods. mdpi.com There is a growing interest in late-stage fluorination, where fluorine is introduced at a late step in a synthetic sequence, allowing for the rapid diversification of complex molecules.

Emerging applications for fluorinated compounds are constantly being explored. In materials science, fluorinated polymers are prized for their exceptional properties. numberanalytics.comacs.org In the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine remains a key strategy for enhancing the efficacy and metabolic stability of active ingredients. chinesechemsoc.orgresearchgate.netnih.gov Furthermore, fluorinated compounds are finding use in advanced applications such as low-temperature electrolytes for lithium-ion batteries. rsc.orgmdpi.com this compound itself has been investigated for its role in creating these electrolytes. rsc.org Research also continues into understanding the environmental fate and impact of perfluorinated compounds. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3F5O2 B1293375 Methyl pentafluoropropionate CAS No. 378-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKJCPUVEMZGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059930
Record name Methyl pentafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-75-6
Record name Methyl 2,2,3,3,3-pentafluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl pentafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl pentafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Computational and Spectroscopic Investigations

Computational Quantum Chemical Studies of Methyl Pentafluoropropionate

Computational quantum chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic level. basf.comemerginginvestigators.org These methods, particularly those based on quantum mechanics, allow for the prediction of molecular structures, energies, and a variety of other chemical and physical properties without the need for direct experimentation. nih.govmedcraveebooks.com For a molecule like this compound, these studies are crucial for understanding its fundamental characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netresearchgate.net It is widely used to study the electronic structure and properties of complex molecules. mdpi.commdpi.com DFT calculations are instrumental in predicting spectroscopic data and analyzing the reactivity of molecules like this compound. scirp.org The theory's accuracy depends on the choice of functionals and basis sets used in the calculations. mdpi.com

Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a significant application of DFT. nih.gov Quantum chemical methods are now commonly used to predict ¹H and ¹³C NMR chemical shifts, and similar approaches are applied for ¹⁹F. nih.gov The process involves calculating the absolute isotropic shieldings for a molecule and comparing them to experimental chemical shifts. nih.gov To correct for systematic errors in these computations, linear scaling methods are often employed. nih.gov

The predictive accuracy of DFT for ¹⁹F NMR chemical shifts can be quite high, with studies on various fluorinated organic compounds showing good agreement between calculated and experimental values. researchgate.netchemrxiv.org For instance, scaling factors developed from a curated dataset of over 50 fluorinated aromatic compounds resulted in a maximum deviation of 6.5 ppm between experimental and computed shifts. nih.gov The choice of computational parameters, such as the functional and basis set (e.g., ωB97XD/aug-cc-pvdz), is critical for achieving a balance between accuracy and computational time. chemrxiv.org Furthermore, incorporating solvent effects, often through continuum solvent models, can improve the accuracy of these predictions. nih.gov This methodology is directly applicable to this compound for assigning its ¹⁹F NMR signals and understanding the electronic environment of its fluorine atoms.

Table 1: Conceptual Framework for DFT-Based ¹⁹F NMR Chemical Shift Prediction

StepDescriptionKey Considerations
1. Geometry Optimization The molecular structure is optimized to find its lowest energy conformation.Choice of DFT functional and basis set.
2. Shielding Calculation Isotropic magnetic shielding constants (σ) are calculated for each fluorine nucleus using methods like Gauge-Including Atomic Orbital (GIAO). chemrxiv.orgPerformed on the optimized geometry.
3. Reference Compound A reference compound (e.g., CFCl₃) is computationally modeled using the same level of theory to calculate its shielding constant (σ_ref).Consistency in methodology is crucial.
4. Chemical Shift Calculation The chemical shift (δ) is calculated relative to the reference: δ = σ_ref - σ_calc.A scaling factor may be applied to correct for systematic errors. nih.gov
5. Solvent Effects The calculation can be performed in a simulated solvent environment (continuum model) to better match experimental conditions. nih.govImproves prediction accuracy. nih.gov

This table provides an interactive overview of the steps involved in predicting NMR chemical shifts using DFT.

DFT is a powerful tool for calculating various molecular-level descriptors that are crucial for understanding the electronic structure and predicting the chemical reactivity of a molecule. mdpi.comnih.gov These descriptors are derived from the molecule's electronic ground state and provide insights into its stability and reaction tendencies. mdpi.com Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (IP) and Electron Affinity (EA) : These relate to the energies required to remove or add an electron, respectively.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S) : These concepts, central to the Hard and Soft Acids and Bases (HSAB) principle, describe the molecule's resistance to change in its electron distribution. mdpi.com

Electrophilicity Index (ω) : This descriptor quantifies the molecule's ability to accept electrons. nih.gov

Table 2: Computed Descriptors for this compound

PropertyValue
Molecular Formula C₄H₃F₅O₂
Molecular Weight 178.06 g/mol nih.gov
IUPAC Name methyl 2,2,3,3,3-pentafluoropropanoate nih.gov
XLogP3 1.8 nih.gov
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

This interactive table summarizes key computed properties of this compound based on available data. nih.gov

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique provides an "in silico microscope" that allows researchers to observe molecular behavior at an atomic level. mdpi.com For flexible molecules like this compound, which has several rotatable bonds, MD simulations are particularly valuable for exploring its conformational landscape. scholaris.ca

Conformational analysis aims to identify the low-energy arrangements of atoms (conformations) that a molecule is most likely to adopt. scholaris.ca Methods like replica-exchange molecular dynamics can efficiently sample the conformational space to identify the most probable structures. scholaris.ca Subsequent clustering analysis helps to group similar conformations, providing a clear picture of the molecule's preferred shapes. scholaris.ca Understanding the conformational preferences of this compound is essential as these can significantly influence its physical properties and reactivity.

Accurate MD simulations rely on a set of parameters known as a force field, which defines the potential energy of a system of particles. researchgate.net Standard force fields may not be adequate for highly fluorinated molecules like this compound due to the unique electronic properties of fluorine atoms. researchgate.net Therefore, the development of specialized, transferable force fields for fluorinated organic molecules is an active area of research. researchgate.netbiorxiv.org

The process of developing a new force field often involves using high-level quantum mechanical calculations, such as DFT or ab initio methods, to determine key parameters. researchgate.net These include:

Partial Atomic Charges : Fluorine's high electronegativity significantly affects charge distribution. Techniques like Merz-Singh-Kollman are used to derive these charges from the electrostatic potential. researchgate.net

Torsional Potentials : The energy barriers for rotation around bonds (dihedral angles) are calculated to accurately model the molecule's flexibility. researchgate.net

Van der Waals Parameters : These describe the non-bonded interactions between atoms. They are often optimized by fitting simulation results to experimental data, such as liquid densities and enthalpies of vaporization. researchgate.net

Developing a robust force field for fluorinated esters like this compound is critical for conducting reliable simulations to predict their bulk properties. chemrxiv.org

Density Functional Theory (DFT) Applications

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the experimental characterization of molecular structures. For this compound, vibrational spectroscopy methods like Infrared (IR) and Raman spectroscopy provide a molecular fingerprint based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrational transitions. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule's functional groups. For this compound, key absorptions would be expected for the C=O (ester carbonyl) stretching, C-O stretching, C-H stretching (from the methyl group), and the characteristic, strong absorptions associated with C-F bonds. nih.gov

Raman Spectroscopy : Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational, rotational, and other low-frequency modes in a molecule. nih.gov

The combination of these techniques provides a comprehensive picture of the molecule's vibrational framework, confirming the presence of its key structural features.

Table 3: Spectroscopic Data for this compound

TechniqueDescription
FTIR Spectroscopy Neat and ATR-IR spectra have been recorded, providing data on the fundamental vibrational modes. nih.gov
Vapor Phase IR The IR spectrum in the gas phase has also been characterized. nih.gov
FT-Raman Spectroscopy The FT-Raman spectrum provides complementary vibrational information. nih.gov

This interactive table highlights the available spectroscopic characterization data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in fluorine chemistry for the structural analysis of organofluorine compounds. The ¹⁹F nucleus possesses favorable properties for NMR, including a natural abundance of 100% and a high gyromagnetic ratio, which results in high sensitivity, comparable to that of ¹H NMR.

¹⁹F NMR spectroscopy is particularly powerful for the structural elucidation of fluorinated molecules like this compound due to its wide range of chemical shifts, which are highly sensitive to the local electronic environment. chemrxiv.orgchemrxiv.org This sensitivity allows for the clear differentiation of fluorine nuclei in non-equivalent chemical positions. In this compound (CF₃CF₂COOCH₃), two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.

The chemical shift of the -CF₃ group typically appears upfield relative to the -CF₂ group due to the differing electronic effects of the adjacent atoms. The signal for the -CF₃ group will appear as a triplet due to coupling with the two adjacent fluorine atoms of the -CF₂ group. Conversely, the signal for the -CF₂ group will present as a quartet due to coupling with the three fluorine atoms of the -CF₃ group.

Quantitative NMR (qNMR) using the ¹⁹F nucleus is a robust method for determining the concentration or purity of fluorinated compounds. chemrxiv.org The high sensitivity and wide signal dispersion minimize peak overlap, allowing for accurate integration of the signals corresponding to the analyte and an internal standard. chemrxiv.org The direct proportionality between the integrated signal area and the number of fluorine nuclei enables precise quantification without the need for compound-specific calibration curves.

Table 1: Typical ¹⁹F NMR Spectroscopic Data for this compound Note: Chemical shifts are referenced to a standard such as CFCl₃. Exact values can vary based on solvent and experimental conditions.

Functional GroupTypical Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-CF₃~ -81 to -85Triplet (t)~ 8-12
-CF₂-~ -120 to -125Quartet (q)~ 8-12

Multinuclear NMR experiments provide through-bond connectivity information by analyzing the scalar couplings between different types of nuclei, such as ¹H, ¹³C, and ¹⁹F. In this compound, heteronuclear couplings (e.g., J_CF, J_HF) offer valuable insights into the molecular structure. nih.gov While proton spectra of fluorinated molecules can be complex, modern NMR techniques can simplify these spectra to extract coupling constants. nih.govfapesp.br

¹³C-¹⁹F Coupling (J_CF): The carbon atoms of the ethyl fluoride (B91410) chain are coupled to the fluorine atoms. The carbonyl carbon (C=O) will exhibit a triplet due to coupling with the two fluorine atoms of the adjacent -CF₂ group (²J_CF). The -CF₂ carbon will show a complex multiplet due to one-bond coupling to its own two fluorines (¹J_CF) and two-bond coupling to the three fluorines of the -CF₃ group (²J_CF). Similarly, the -CF₃ carbon will show a quartet due to one-bond coupling to its three fluorines (¹J_CF) and a triplet due to two-bond coupling to the two fluorines of the -CF₂ group (²J_CF).

¹H-¹⁹F Coupling (J_HF): Long-range coupling can occur between the protons of the methyl group (-OCH₃) and the fluorine atoms of the -CF₂ group. This is typically a four-bond coupling (⁴J_HF) and is expected to be small, but potentially observable with high-resolution instrumentation.

The analysis of these heteronuclear coupling constants helps to confirm the connectivity of the carbon skeleton and the relative positions of the fluorinated groups.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, HRMS can precisely measure the mass of its molecular ion, allowing for unambiguous confirmation of its chemical formula, C₄H₃F₅O₂. nist.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The application of liquid chromatography coupled with HRMS has become essential for the detection and identification of per- and polyfluoroalkyl substances (PFAS) in various matrices. unimi.it

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₃F₅O₂
Calculated Monoisotopic Mass178.005320 Da
Measured Monoisotopic MassConsistent with calculated value within ppm error

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound involves the cleavage of the weakest bonds. Common fragmentation pathways for perfluoroalkyl esters include the loss of the alkoxy group and cleavage of the C-C bonds within the fluorinated chain. nih.govyoutube.com

A primary fragmentation event is the loss of the methoxy (B1213986) radical (•OCH₃) to form the pentafluoropropionyl cation [CF₃CF₂CO]⁺. Another significant pathway is the loss of the carbomethoxy group (•COOCH₃) to yield the pentafluoroethyl cation [CF₃CF₂]⁺. Further fragmentation can lead to the formation of smaller fluorinated ions. For derivatives of perfluoroacyl amino acids, characteristic ions involving the perfluoroalkyl chain are often observed. nih.gov

Table 3: Major Fragment Ions of this compound in EI-MS

m/zProposed Fragment IonFormula
178[C₄H₃F₅O₂]⁺Molecular Ion (M⁺)
147[M - OCH₃]⁺[C₃F₅O]⁺
119[C₂F₅]⁺[CF₃CF₂]⁺
69[CF₃]⁺[CF₃]⁺
59[COOCH₃]⁺[C₂H₃O₂]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the spectra are dominated by vibrations of the carbonyl group and the heavily fluorinated alkyl chain.

C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum, typically in the region of 1750-1780 cm⁻¹, characteristic of an ester carbonyl group. The electron-withdrawing effect of the pentafluoroethyl group shifts this band to a higher frequency compared to non-fluorinated esters.

C-F Stretches: Multiple strong absorption bands are observed in the IR spectrum between 1100 and 1300 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-F bonds in the -CF₃ and -CF₂ groups. These bands are often the most intense in the spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group typically appear in the 1000-1300 cm⁻¹ region.

C-H Stretches: Vibrations corresponding to the methyl group's C-H bonds are found around 2950-3000 cm⁻¹.

Raman spectroscopy provides complementary information. azom.com While the C-F stretches are also visible, the C-C backbone vibrations may be more prominent in the Raman spectrum compared to the IR spectrum. The combination of both techniques allows for a more complete vibrational assignment. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueApproximate Wavenumber (cm⁻¹)Intensity
C-H Stretch (methyl)IR, Raman2950 - 3000Weak to Medium
C=O Stretch (ester)IR1750 - 1780Strong
C-F StretchesIR1100 - 1300Very Strong
C-O Stretch (ester)IR1000 - 1300Medium to Strong
C-C StretchRaman800 - 1000Medium

Crystallographic Studies and Solid-State Characterization

A comprehensive review of published scientific literature and crystallographic databases indicates that detailed experimental data from single-crystal X-ray diffraction studies for this compound is not publicly available. Consequently, established crystallographic parameters such as the crystal system, space group, and precise unit cell dimensions have not been determined.

This absence of data is not uncommon for compounds like this compound, which exist as a liquid at standard temperature and pressure. Obtaining a single crystal suitable for X-ray diffraction analysis requires the substance to be in a solid, crystalline state, which would necessitate very low temperatures for this particular compound.

Solid-state characterization provides crucial insights into the three-dimensional arrangement of molecules within a crystal lattice. Such studies are fundamental to understanding intermolecular interactions, packing efficiency, and the conformation of the molecule in the solid phase. Techniques like X-ray crystallography are the definitive methods for determining these properties. intertek.com While experimental data is lacking, computational methods, particularly periodic Density Functional Theory (DFT) calculations, can offer theoretical predictions of solid-state structures and reactivity, providing valuable insights where experimental data is unavailable. whiterose.ac.uk

Should experimental crystallographic data become available, it would be presented in a standardized format, as shown in the hypothetical data table below. This table outlines the key parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

Table 1: Hypothetical Crystallographic Data for this compound No experimental data is currently available. This table serves as a template for key crystallographic parameters.

Parameter Value
Chemical Formula C₄H₃F₅O₂
Formula Weight 178.06 g/mol
Crystal System Not Determined
Space Group Not Determined
Unit Cell Dimensions
a (Å) Not Determined
b (Å) Not Determined
c (Å) Not Determined
α (°) Not Determined
β (°) Not Determined
γ (°) Not Determined
Volume (ų) Not Determined
Z (molecules/unit cell) Not Determined
Calculated Density (g/cm³) Not Determined

Reaction Mechanisms and Kinetics in Fluorinated Ester Chemistry

Reaction Pathways of Methyl Pentafluoropropionate in Organic Transformations

The presence of a pentafluoroethyl group in this compound dictates its unique reactivity in various organic transformations. The mechanistic pathways are often influenced by the high polarity and stability of the C-F bonds, as well as the electrophilicity of the carbonyl carbon.

Cleavage of the robust carbon-fluorine bond is a challenging yet synthetically valuable transformation. In the case of perfluoroesters such as ethyl pentafluoropropionate, a single, regioselective defluorinative alkylation has been achieved through a photochemical approach. nih.gov This reaction proceeds via a radical chain mechanism.

The proposed mechanism for the photochemical defluorinative alkylation of α-trifluorocarbonyl compounds, which can be extended to this compound, is initiated by the photoexcitation of a diaryl ketone catalyst. nih.gov This excited catalyst then engages in a hydrogen atom transfer (HAT) from a thiol, generating a ketyl radical. This intermediate accomplishes a single electron reduction of the perfluoroester, forming a radical anion. This radical anion undergoes an efficient defluorinative spin-center shift to produce a gem-difluoro radical, which then participates in a Giese addition with an alkene. The resulting radical adduct is subsequently quenched by a thiol via another HAT event, yielding the hydroalkylated product and regenerating the thiyl radical to continue the chain process. nih.gov

Table 1: Proposed Mechanistic Steps in Photochemical Defluorinative Alkylation

StepDescriptionIntermediate(s)
1. Initiation Photoexcitation of diaryl ketone catalyst.Excited triplet state of diaryl ketone.
2. Reduction Single electron transfer from a reducing agent (generated from a thiol and the excited catalyst) to the perfluoroester.Radical anion of the perfluoroester.
3. C-F Cleavage Defluorinative spin-center shift.Gem-difluoro radical.
4. C-C Formation Giese addition of the gem-difluoro radical to an alkene.Giese adduct radical.
5. Propagation Hydrogen atom transfer from a thiol to the Giese adduct.Hydroalkylated product and thiyl radical.

This table is based on the proposed mechanism for the photochemical defluorinative alkylation of α-trifluorocarbonyl compounds. nih.gov

The hydrolysis of esters is a fundamental organic reaction that can be catalyzed by either acid or base. For fluorinated esters, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Under basic conditions, the hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion leads to the formation of the pentafluoropropionate carboxylate.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol (B129727) is eliminated, and deprotonation of the resulting carbonyl yields pentafluoropropionic acid.

Transesterification, the conversion of one ester to another, follows similar mechanistic pathways. It can be catalyzed by acids or bases, where an alcohol acts as the nucleophile instead of water. nih.gov The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol.

The carbonyl carbon of this compound is a primary site for nucleophilic attack. The strong inductive effect of the pentafluoroethyl group makes this carbon highly electrophilic. Nucleophilic substitution reactions at this position proceed via the classic addition-elimination mechanism. A nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The original methoxy (B1213986) group is then eliminated as a leaving group, and the carbonyl π-bond is reformed, resulting in a new carbonyl compound. The stability of the leaving group and the nucleophilicity of the attacking species are key factors influencing the reaction rate.

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both metal-based and non-metal-based catalytic systems have been explored for transformations of fluorinated esters.

Transition metals, particularly palladium and rhodium, are effective catalysts for a variety of cross-coupling reactions involving fluorinated compounds. nih.govmdpi.combeilstein-journals.orgnih.govrsc.org While specific examples with this compound are not extensively documented, the principles of these catalytic cycles can be applied. For instance, palladium-catalyzed cross-coupling reactions of pentafluorophenyl esters have been reported, proceeding via a selective C–O acyl cleavage. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the ester to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

In the context of defluorinative functionalization, rhodium-catalyzed cross-coupling reactions of gem-difluorinated cyclopropanes with allylboronates have been developed to produce fluorinated dienes. nih.gov The regioselectivity of these reactions can be controlled by the choice of the rhodium catalyst and phosphine (B1218219) ligand. nih.gov

Organocatalysis offers a metal-free alternative for promoting reactions of fluorinated esters. For instance, the transesterification of esters can be catalyzed by N-heterocyclic carbenes (NHCs) or other organic bases. The mechanism generally involves the activation of the alcohol nucleophile or the ester electrophile by the organocatalyst.

Biocatalysis, utilizing enzymes, provides a highly selective and environmentally benign approach for the transformation of fluorinated compounds. Lipases, a class of hydrolases, are particularly effective in catalyzing the hydrolysis of fluorinated esters. mdpi.comnih.govmdpi.com The catalytic cycle of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase (B570770) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the alcohol portion of the ester and the formation of the acyl-enzyme intermediate. Subsequently, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid and regenerating the active enzyme.

Table 2: Key Steps in Lipase-Catalyzed Hydrolysis of a Fluorinated Ester

StepDescriptionKey Intermediates
1. Acylation Nucleophilic attack by the active site serine on the ester carbonyl.Tetrahedral intermediate, Acyl-enzyme intermediate.
2. Deacylation Hydrolysis of the acyl-enzyme intermediate by water.Regenerated enzyme, Carboxylic acid.

This table outlines the general mechanism for lipase-catalyzed ester hydrolysis. mdpi.comnih.govmdpi.com

The high selectivity of enzymes like lipases can be exploited for the kinetic resolution of racemic fluorinated esters, yielding enantiomerically enriched products. mdpi.commdpi.com

Kinetic Studies of Reaction Rates and Selectivity

The study of reaction kinetics in fluorinated esters, such as this compound, is crucial for understanding and optimizing their synthesis and reactivity. The presence of highly electronegative fluorine atoms significantly alters the electronic properties of the ester group, leading to distinct kinetic profiles compared to their non-fluorinated analogs. The strong electron-withdrawing effect of the pentafluoropropyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This inherent reactivity is a key factor in reactions like hydrolysis and aminolysis. mdpi.com

Kinetic investigations reveal that the rate of reactions is profoundly influenced by the degree of fluorination. For instance, studies on the hydrolysis of fluorinated ethyl esters have shown a progressive increase in reaction rate with each additional fluorine atom. nih.gov This principle suggests that this compound would exhibit significantly enhanced reactivity. Ab initio calculations and energy evaluations of tetrahedral intermediates in ester hydrolysis reactions support these experimental findings, indicating a significant acceleration in the hydrolysis rate for fluoro-substituted esters. scispace.comresearchgate.net This acceleration is attributed to the stabilization of the negatively charged transition state by the electron-withdrawing fluorine atoms.

Factors Influencing Reaction Kinetics (e.g., Solvent Effects, Temperature)

The kinetics of reactions involving this compound are governed by several external factors, primarily solvent and temperature. libretexts.org These parameters can be manipulated to control reaction rates and selectivity, providing a means for thermodynamic and kinetic control over the chemical process. wikipedia.org

Temperature Effects

As with most chemical reactions, temperature plays a critical role in the kinetics of fluorinated ester reactions. Increasing the temperature of a system raises the average kinetic energy of the reactant molecules. libretexts.org This leads to more frequent collisions and, more importantly, a higher proportion of collisions with sufficient energy to overcome the activation energy barrier. Consequently, the reaction rate for virtually all reactions, including the synthesis or transformation of this compound, increases with increasing temperature. libretexts.org Conversely, decreasing the temperature will slow down the reaction rate. libretexts.org For example, in the synthesis of methyl ester sulfonate, optimizing the reaction temperature was found to be crucial for maximizing the yield and achieving desired product properties. ugm.ac.id

Solvent Effects

The choice of solvent can have a profound impact on reaction rates, often by orders of magnitude. rsc.org Solvents influence kinetics by stabilizing or destabilizing the reactants, products, and, most critically, the transition state. wikipedia.orgrsc.org The polarity of the solvent and its ability to form non-covalent interactions like hydrogen bonds are particularly important. wikipedia.org

In reactions involving fluorinated esters, the solvent's role in stabilizing charged intermediates is paramount. For instance, in a nucleophilic substitution reaction like hydrolysis, a polar solvent can stabilize the charged tetrahedral intermediate, thereby lowering the activation energy and accelerating the reaction. wikipedia.org According to the Hughes-Ingold rules for solvent effects:

An increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org

Conversely, an increase in solvent polarity tends to decrease the rates of reactions where there is less charge in the activated complex compared to the reactants. wikipedia.org

Given that reactions of this compound often involve the formation of charged intermediates, solvent polarity is a key parameter for controlling reaction kinetics.

FactorEffect on Reaction RateUnderlying Principle
Increasing TemperatureIncreaseIncreases molecular kinetic energy, leading to more frequent and energetic collisions. libretexts.org
Decreasing TemperatureDecreaseDecreases molecular kinetic energy, reducing the frequency and energy of collisions. libretexts.org
Increasing Solvent Polarity (for reactions with charged transition states)IncreasePreferential stabilization of the charged transition state relative to the reactants lowers the activation energy. wikipedia.org
Decreasing Solvent Polarity (for reactions with charged transition states)DecreaseLess stabilization of the charged transition state increases the activation energy. wikipedia.org

Stereoselective Reaction Pathways in Fluorinated Ester Synthesis

The synthesis of specific stereoisomers of fluorinated esters is of significant interest, particularly for applications in pharmaceuticals and materials science. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

One approach to achieving stereoselectivity in the synthesis of chiral fluorinated molecules involves the thermal decomposition of a fluorosulfite compound attached to a chiral carbon in the presence of a nucleophilic catalyst. google.com This process has been shown to proceed with an inversion of configuration at the asymmetric carbon center. google.com The reaction involves replacing a C-OSOF group with a C-F unit, where the resulting fluorinated molecule has the reverse configuration of the starting material. google.com This method provides a pathway to chiral fluorinated products with high optical purity. google.com

Another modern strategy involves the use of frustrated Lewis pairs (FLPs) for the monoselective activation of C-F bonds in geminal difluoroalkanes. nih.gov This desymmetrization technique allows for the stereoselective functionalization of one of two enantiotopic fluorine atoms, creating chiral carbon centers. nih.gov While this has been demonstrated on various difluorinated compounds, the principles are applicable to the synthesis of complex, stereo-enriched fluorinated esters from suitable precursors. nih.gov The distribution of diastereomers in these reactions is often thermodynamically controlled, allowing for high diastereomeric ratios. nih.gov

Environmental Fate and Remediation Research

Degradation and Transformation of Fluorinated Esters in Environmental Compartments

Fluorinated esters like methyl pentafluoropropionate can undergo transformation through biological, chemical, and physical processes. The primary point of transformation is often the ester linkage, which is more susceptible to degradation than the perfluorinated carbon chain. Hydrolysis, whether biotic or abiotic, of the ester bond is a key initial step, yielding pentafluoropropionic acid (PFPrA) and methanol (B129727).

The biodegradation of per- and polyfluoroalkyl substances (PFAS), including fluorinated esters, is generally limited due to the strength and stability of the carbon-fluorine (C-F) bond. nih.gov Microbial degradation of highly fluorinated compounds is considered a rare phenomenon. rsc.org

Studies on short-chain fluorinated carboxylic acids (FCAs) have shown that biodegradability is highly dependent on the specific molecular structure. acs.org For many short-chain PFAS, there is no conclusive evidence of microbial degradation under either aerobic or anaerobic conditions. rsc.org Research on various C3–C5 FCAs using activated sludge found that most were resistant to biodegradation. acs.org

For this compound, the most probable initial biotic transformation is the enzymatic hydrolysis of the ester bond, a common pathway for non-fluorinated esters. This would result in the formation of methanol and the highly stable pentafluoropropionate anion. The subsequent biodegradation of pentafluoropropionic acid (PFPrA) is considered to be extremely slow to non-existent, leading to its persistence in the environment. nih.govsemanticscholar.org

Table 1: Microbial Degradation Potential of Short-Chain PFAS

Compound TypeGeneral Biodegradation PotentialPrimary Transformation PathwayResulting Metabolites
Short-Chain Perfluoroalkyl Carboxylic Acids (e.g., PFPrA)Very Low / Recalcitrant rsc.orgsemanticscholar.orgN/AN/A
Polyfluoroalkyl SubstancesVariable; often limited to non-fluorinated parts of the molecule nih.govOxidation / Hydrolysis of functional groupsPersistent Perfluorinated Acids nih.govacs.org
This compound (Predicted)Low; likely limited to ester hydrolysisEster HydrolysisPentafluoropropionic Acid (PFPrA) and Methanol

In the atmosphere, fluorinated esters are primarily removed through reactions with hydroxyl (OH) radicals. researchgate.net While direct photolysis is not considered a significant degradation pathway for some fluorinated esters, their reaction with OH radicals leads to their atmospheric breakdown. researchgate.net The atmospheric lifetime of similar polyfluorinated compounds is estimated to be on the order of days. For instance, a polyfluorinated alcohol was calculated to have a gas-phase lifetime of approximately 2.8 days with respect to OH radical reactions. nih.gov Similarly, the atmospheric lifetimes of certain perfluoroketones, which are also lost primarily through photolysis, are estimated to be between 3 and 13 days. nih.gov

The atmospheric oxidation of this compound is expected to proceed via reaction with OH radicals, leading to the formation of secondary products. This process is a known source of fluorinated carboxylic acids in the environment. researchgate.net The degradation of a similar polyfluorinated substance was shown to produce perfluoropropanoic acid (PFPrA). nih.gov Therefore, the atmospheric degradation of this compound is a potential pathway for the formation and subsequent deposition of the persistent metabolite PFPrA. cfpua.org

Thermal treatment, particularly high-temperature incineration, is an effective method for the destruction of PFAS. Studies on fluoropolymers and other PFAS have demonstrated that incineration under conditions typical for municipal waste (e.g., temperatures above 850°C) leads to the near-complete destruction and mineralization of these compounds.

The primary products of the complete combustion of a compound like this compound are hydrogen fluoride (B91410) (HF), carbon dioxide (CO2), and water. Incomplete combustion could potentially lead to the formation of smaller, volatile organofluorine compounds. However, the high temperatures and residence times in modern incinerators are designed to ensure efficient destruction, making them a viable remediation strategy for wastes contaminated with fluorinated compounds.

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of this compound is largely determined by the fate of its degradation product, PFPrA. While the initial ester may have a shorter lifetime due to hydrolysis and photochemical reactions, the resulting PFPrA is highly resistant to further degradation.

Short-chain PFAS are generally considered to be persistent in the environment, particularly in aquatic systems. nih.gov

The global distribution of PFAS to remote regions like the Arctic is well-documented and occurs through two primary mechanisms: the oceanic transport of water-soluble ionic PFAS and the long-range atmospheric transport of volatile precursor compounds. enviro.wikiyoutube.com

This compound, as a volatile organic compound, has the potential to act as a precursor, undergoing long-range atmospheric transport. youtube.com During transport, it can undergo chemical transformations, primarily through reaction with OH radicals, and subsequently be deposited to terrestrial and aquatic environments as more persistent degradation products like PFPrA. enviro.wikinccoast.org This atmospheric transport and degradation of volatile precursors is a significant contributor to the widespread presence of PFAS in the global environment. researchgate.net

A key aspect of the environmental fate of this compound is its transformation into the highly persistent metabolite, pentafluoropropionic acid (PFPrA). wikipedia.org This transformation can occur through several pathways:

Biotic/Abiotic Hydrolysis: The hydrolysis of the ester linkage in soil and water creates PFPrA. nih.govorganic-chemistry.org

Atmospheric Oxidation: The gas-phase reaction of this compound with OH radicals leads to degradation products that ultimately form PFPrA, which can then be deposited via precipitation. researchgate.netnih.govcfpua.org

PFPrA is an ultra-short-chain perfluoroalkyl carboxylic acid (PFCRA) that is highly persistent and mobile in the environment. cfpua.org Its formation from larger, less stable precursor molecules is a significant source of this "forever chemical" in rainwater, surface water, and groundwater globally. cfpua.org Studies have confirmed that the atmospheric degradation of various fluorinated compounds used as refrigerants and in other applications contributes to the environmental burden of short-chain PFCAs like PFPrA. nih.govcfpua.org

Table 2: Properties and Environmental Fate Summary of this compound and its Primary Metabolite

CompoundFormulaKey Degradation PathwaysPersistenceBioaccumulation PotentialLong-Range Transport Potential
This compoundCF3CF2CO2CH3Atmospheric oxidation (OH radicals), Hydrolysis researchgate.netnih.govLow to Moderate (as parent compound)Low (predicted)High (as volatile precursor) enviro.wiki
Pentafluoropropionic Acid (PFPrA)CF3CF2COOHResistant to degradation rsc.orgsemanticscholar.orgHigh ("Forever Chemical") cfpua.orgLow nih.govresearchgate.netHigh (via oceanic transport and as atmospheric deposition product) enviro.wikinccoast.org

Remediation Technologies for Fluorinated Compound Contamination

The remediation of water sources contaminated with fluorinated compounds, such as this compound, presents significant challenges due to the high stability of the carbon-fluorine bond. Conventional water treatment technologies are often ineffective at removing these persistent substances. Consequently, research has focused on developing more robust and effective remediation strategies. This section explores several advanced technologies that have shown promise in the treatment of fluorinated compound contamination, with a focus on their applicability to short-chain compounds like this compound.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. mdpi.com These processes are designed to mineralize complex organic compounds into simpler, less harmful substances such as water, carbon dioxide, and inorganic ions. redalyc.org For fluorinated compounds, AOPs offer a potential pathway for breaking the stable carbon-fluorine bonds.

Several types of AOPs have been investigated for the degradation of per- and polyfluoroalkyl substances (PFAS), including short-chain varieties. These include:

Ozone-based AOPs: Utilizing ozone (O₃) in combination with other oxidants like hydrogen peroxide (H₂O₂) or ultraviolet (UV) light to generate hydroxyl radicals. waterandwastewater.com

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron catalysts (Fenton) or iron catalysts with UV light (Photo-Fenton) to produce hydroxyl radicals. researchgate.net

Electrochemical Oxidation: This technique employs an electric current to generate strong oxidizing agents on the surface of an electrode, which then degrade pollutants. mdpi.com

Photocatalysis: This process uses a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (typically UV) to create ROS that can degrade organic compounds. redalyc.org

Sonolysis: High-frequency ultrasound is used to create cavitation bubbles in the water. The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of hydroxyl radicals. researchgate.net

Research has shown that the effectiveness of AOPs can be influenced by the specific PFAS compound, water matrix, and operational parameters. While some AOPs have demonstrated high removal efficiencies for certain PFAS, the complete mineralization of these compounds remains a challenge, particularly for short-chain PFAS which can be more resistant to degradation than their long-chain counterparts. mdpi.comresearchgate.net

Table 1: Comparison of Advanced Oxidation Processes for Short-Chain PFAS Removal

Remediation Technology Target Contaminants Removal Efficiency (%) Operating Conditions Reference
Electrochemical Oxidation PFBA, PFPeA Variable Ti/SnO₂, Ce/PbO₂, BDD electrodes mdpi.com
Photocatalytic Degradation PFBA, PFPeA 16.3% - 24.3% (direct photolysis) UV light, photocatalysts mdpi.com
Ozone-based AOPs Short-chain PFAS >90% reduction in pilot studies Ozone with H₂O₂ or UV waterandwastewater.com
Persulfate-based AOPs PFOA 93.5% degradation 85°C, 30 hours mdpi.com

This table is interactive. Click on the headers to sort the data.

Adsorption and filtration are widely used and cost-effective methods for removing a broad range of contaminants from water. nsf.gov These technologies involve the physical binding of contaminant molecules to the surface of a porous material. For fluorinated compounds, particularly PFAS, adsorption has been a primary method of treatment.

Commonly used adsorbents include:

Granular Activated Carbon (GAC): GAC is a highly porous material with a large surface area, making it effective for adsorbing organic compounds. It has been widely used for the removal of long-chain PFAS. However, its effectiveness for short-chain PFAS is often lower due to their higher water solubility and weaker hydrophobic interactions. nsf.govnih.gov

Ion Exchange Resins (AERs): Anion exchange resins are polymers that can exchange their mobile anions with anionic contaminants in the water. AERs have shown high efficiency in removing both long- and short-chain PFAS from water. researchgate.netrsc.org

Biochar: This is a charcoal-like material produced from the pyrolysis of biomass. Some studies have shown that biochar can be an effective adsorbent for short-chain PFAS, with performance comparable to or even exceeding that of GAC in some cases. nih.gov

Carbon Nanotubes (CNTs): These are cylindrical nanostructures of carbon with a high surface area and unique adsorption properties. Research has indicated that CNTs can effectively adsorb both long- and short-chain PFAS, although the adsorption of short-chain compounds is generally slower. mdpi.com

The efficiency of adsorption technologies is dependent on factors such as the type of adsorbent, the properties of the target compound (e.g., chain length), and the presence of other organic matter in the water, which can compete for adsorption sites. nsf.govnih.gov

Table 2: Adsorption Capacities of Various Adsorbents for Short-Chain PFAS

Adsorbent Target Contaminants Adsorption Capacity Key Findings Reference
Granular Activated Carbon (GAC) Short-chain PFAAs Lower than for long-chain Inefficient for short-chain PFAAs nih.gov
Anion Exchange Resins (AERs) PFBS, PFBA, PFPrA High affinity Effective for short-chain PFAS rsc.org
Reed Straw-Derived Biochar (RESCA) PFBA, PFBS >92% removal at 1 µg/L Outperforms GAC for short-chain PFAAs nih.gov
Carbon Nanotubes (CNTs) PFBA 7.5% removal in 48h (SWCNT) Slower adsorption for short-chain PFAS mdpi.com

This table is interactive. Click on the headers to sort the data.

The limitations of existing technologies in completely destroying fluorinated compounds have spurred research into innovative and more effective remediation methods. These emerging techniques aim to provide more sustainable and efficient solutions for the treatment of PFAS-contaminated water.

Some of the promising emerging remediation techniques include:

Plasma Technology: This method involves the generation of a plasma field in the water, which creates a host of highly reactive species, including electrons, radicals, and UV radiation. These reactive species can effectively degrade even the most persistent fluorinated compounds. researchgate.net

Sonochemical Degradation: As mentioned under AOPs, high-frequency ultrasound can lead to the degradation of PFAS. This technology is being further explored and optimized for efficient removal of these compounds. mdpi.com

Enzyme-catalyzed Oxidation: Research is ongoing into the use of enzymes, such as laccase, to catalyze the oxidation and degradation of fluorinated compounds. This approach offers a potentially more environmentally friendly and specific treatment method. cswab.org

Nanomaterial-based Catalysis: The use of nanomaterials as catalysts in advanced oxidation and reduction processes is a rapidly developing field. Nanocatalysts can enhance the efficiency of degradation reactions for PFAS. mdpi.com

Hydrothermal and Solvothermal Treatment: These methods involve treating contaminated water at high temperatures and pressures, which can lead to the breakdown of fluorinated compounds. mdpi.com

While these emerging technologies show significant promise, many are still in the laboratory or pilot-scale stage of development. Further research is needed to scale up these processes and assess their cost-effectiveness and applicability in real-world scenarios. researchgate.netcswab.org

Analytical Methodologies for Environmental Monitoring and Research

Targeted Analysis of Methyl Pentafluoropropionate and Related Fluorinated Compounds

Targeted analysis provides precise quantification of individual, predetermined analytes. For this compound and its related precursors or degradation products, chromatographic techniques coupled with mass spectrometry are the methods of choice due to their high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. mdpi.comthepharmajournal.com However, for many fluorinated compounds, particularly the more polar carboxylic acids, direct analysis by GC-MS is challenging due to their low volatility. nih.gov Therefore, derivatization is a crucial step to convert these analytes into forms more amenable to GC analysis. nih.govresearchgate.net

The analysis of perfluorinated carboxylic acids (PFCAs) by GC-MS often requires their conversion into less polar and more volatile derivatives. nih.gov this compound is itself a methyl ester, and its analysis is linked to the broader strategy of analyzing PFCAs by converting them into esters. nih.govuib.no

Common derivatization strategies include:

Esterification: This process converts carboxylic acids into esters. For PFCAs, this can be achieved by reacting them with an alcohol (like methanol) in the presence of a catalyst. One early method involved the use of diazomethane (B1218177) to form methyl esters. nih.gov However, studies have shown that simple esterification may be inefficient for short-chain PFCAs (C4–C6). researchgate.net

Amidation: This involves converting the carboxylic acid to an amide. Research has demonstrated that amidation using reagents like 2,4-difluoroaniline (B146603) and N,N′-dicyclohexylcarbodiimide (DCC) can successfully transform a wide range of PFCAs (C4-C12) into anilide derivatives suitable for GC analysis. researchgate.net

Other Reagents: More recent developments have introduced rapid derivatization agents like diphenyl diazomethane, which can quantify a broad spectrum of PFCAs (C2-C14) in under a minute, providing a cost-effective alternative to other methods. researchgate.netnih.gov

Optimization of these derivatization reactions is critical and involves adjusting parameters such as reaction time, temperature, and reagent concentration to ensure the reaction proceeds to completion for accurate quantification. sigmaaldrich.com For instance, silylation reactions, another common derivatization technique, are influenced by steric hindrance and may require catalysts and elevated temperatures to achieve complete derivatization of all active hydrogens. sigmaaldrich.com

The sensitivity of GC-based methods is highly dependent on the specific derivatization strategy and the detector used. For halogenated compounds like fluorinated esters, a micro-electron capture detector (μECD) offers exceptionally high sensitivity. nih.gov The integration of solid-phase extraction (SPE) for sample pre-concentration and cleanup with the derivatization process is essential for achieving low detection limits in environmental samples. nih.govresearchgate.net

Research has established detection limits for various GC-based methods for PFCAs after derivatization. These findings provide an indication of the sensitivity that can be expected for related compounds like this compound.

Derivatization MethodAnalytesMatrixDetection Limit RangeReference
Amidation (2,4-difluoroaniline)C4–C12 PFCAsAqueous1.14–6.32 µg/L (LOD) researchgate.netresearchgate.net
Esterification (Diphenyl diazomethane)C2–C14 PFCAsAqueous (500 mL sample)0.06–14.6 pg/mL (MDL) researchgate.netnih.gov

LOD: Limit of Detection; MDL: Method Detection Limit.

For analyzing fluorinated compounds in complex environmental matrices such as water, soil, and biological tissues, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred method. eurofins.comnih.govd-nb.info This technique is particularly well-suited for non-volatile and polar compounds, often eliminating the need for derivatization. d-nb.info

The analysis of samples like soil, sediments, and biosolids involves extraction, cleanup procedures to remove interferences, and analysis by LC-MS/MS in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. eurofins.com However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances from the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govsemanticscholar.orgcabidigitallibrary.org

Strategies to mitigate matrix effects include:

Effective Sample Cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering components before analysis. eurofins.com

Chromatographic Separation: Optimizing the liquid chromatography conditions to separate the analyte from matrix components. nih.gov

Isotope Dilution: Using stable isotope-labeled internal standards (SIL-ISs) that co-elute with the analyte and experience similar matrix effects, thereby providing accurate correction during quantification. semanticscholar.orgnih.gov The selection of the appropriate SIL-IS is crucial, as differences in elution times, sometimes seen with deuterium-labeled standards, can reduce their effectiveness in compensating for matrix effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis

While targeted methods quantify specific compounds, they may miss a significant portion of the total fluorinated substances present in a sample, including unknown precursors, metabolites, and novel compounds. rsc.orgnih.gov Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are aggregate parameter methods that provide a more comprehensive measure of the total burden of organic fluorine contamination. qa-group.comqa-group.com

Extractable Organic Fluorine (EOF): EOF represents the fraction of organically bound fluorine that can be extracted from a solid or aqueous sample using a solvent. qa-group.comteinstruments.com This method captures a wide range of organofluorine substances and is particularly useful for analyzing solid matrices like soil, sludge, and sediment. qa-group.com The results provide crucial insights into the extent of contamination by extractable compounds such as PFAS. qa-group.com

These "sum parameter" analyses are valuable screening tools. If a high level of TOF or EOF is detected, further targeted or non-targeted analysis can be employed to identify the specific compounds present. eurofins.com

The primary technique for quantifying TOF and EOF is Combustion Ion Chromatography (CIC). acs.orgmeasurlabs.comthermofisher.com This method provides a robust way to measure the total fluorine content in a sample with minimal sample cleanup, reducing the potential for analyte loss that can occur in targeted methods. acs.org

The CIC process involves several key steps:

Sample Preparation (for EOF/AOF): For EOF, organic compounds are first extracted from the sample matrix using solvents. teinstruments.comalsglobal.com For Adsorbable Organic Fluorine (AOF), another related parameter, organofluorines from an aqueous sample are adsorbed onto activated carbon. teinstruments.comshimadzu.com

Combustion: The sample extract (EOF) or the carbon with adsorbed compounds (AOF) is combusted in a high-temperature furnace (typically 900-1100°C) in the presence of oxygen. thermofisher.comalsglobal.com This process breaks down all organofluorine compounds, converting the fluorine into hydrogen fluoride (B91410) (HF) gas. acs.orgalsglobal.com

Absorption: The resulting gases are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). thermofisher.comalsglobal.com

Ion Chromatography (IC) Analysis: The absorption solution is then injected into an ion chromatograph, which separates the fluoride ions from other ions and quantifies their concentration. acs.orgthermofisher.com

CIC is a powerful complementary technique to LC-MS/MS, helping to close the fluorine mass balance and account for both known and unknown PFAS and other organofluorine compounds in a sample. acs.orgrsc.org

Solid-Phase Extraction (SPE) for Fluorinated Compound Isolation

Solid-Phase Extraction (SPE) is a widely utilized technique for the selective isolation and preconcentration of fluorinated compounds from various environmental samples, such as water and soil. The process involves passing a liquid sample through a solid sorbent material, which retains the analytes of interest. Subsequently, the retained compounds are eluted with a small volume of an appropriate solvent, thereby concentrating the sample and removing interfering matrix components.

For fluorinated compounds analogous to this compound, various SPE sorbents are employed, with polymeric reversed-phase and anion-exchange materials being the most common. The selection of the sorbent is critical and depends on the specific physicochemical properties of the analyte. While specific SPE protocols for this compound are not documented, a typical procedure for a similar short-chain fluorinated ester would likely involve a polymeric sorbent.

A generalized SPE workflow that could be adapted would involve:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the sorbent.

Loading: The environmental water sample, with pH adjusted if necessary, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed matrix interferences.

Elution: The target analyte is eluted with a strong organic solvent, such as methanol or acetonitrile.

Recovery rates for similar short-chain PFAS using SPE can vary depending on the sorbent and matrix but are generally aimed to be within the 70-130% range for method validation.

Interactive Table: Hypothetical SPE Performance for this compound

ParameterValue
Sorbent Type Polymeric Reversed-Phase
Sample Volume 250 mL
Elution Solvent Methanol
Hypothetical Recovery 85 - 110%
Hypothetical RSD <15%

Note: This data is hypothetical and based on typical performance for similar fluorinated compounds due to the lack of specific data for this compound.

High-Resolution–Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS)

High-Resolution–Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a sensitive technique for the determination of non-metals, including fluorine. This method relies on the formation of a diatomic molecule in the graphite furnace, and the absorption of this molecule is then measured. For fluorine analysis, a molecule-forming reagent, such as gallium, is introduced to form gallium fluoride (GaF).

The primary advantage of HR-CS GF MAS is its high sensitivity and the ability to perform direct analysis of complex samples. However, its application for the specific analysis of this compound has not been reported. The technique would measure the total fluorine content in the extract after mineralization, rather than identifying the parent compound directly. Therefore, it would need to be coupled with a separation technique like gas chromatography for specific quantification.

Method Development and Validation for Environmental Samples

The development and validation of an analytical method for this compound in environmental samples would be a critical step to ensure the reliability of the data. This process would follow established guidelines, such as those from the US Environmental Protection Agency (EPA).

Sample Preparation and Matrix Effects

Sample preparation is a crucial step to isolate this compound from complex environmental matrices like soil, sediment, and water. For soil and sediment, extraction with an organic solvent, potentially using techniques like sonication or accelerated solvent extraction, would be necessary. The resulting extract would then likely undergo a clean-up step, such as SPE.

Matrix effects are a significant challenge in environmental analysis, where co-extracted substances can either suppress or enhance the analytical signal, leading to inaccurate quantification. These effects are highly dependent on the sample matrix and the analytical technique used. For instance, in liquid chromatography-mass spectrometry (LC-MS), matrix components can interfere with the ionization of the target analyte. To mitigate matrix effects, strategies such as matrix-matched calibration, the use of internal standards (ideally isotopically labeled), and thorough sample clean-up are employed. The evaluation of matrix effects is a key component of method validation.

Interactive Table: Common Matrix Effects and Mitigation Strategies

Matrix EffectDescriptionMitigation Strategy
Ion Suppression Reduction in analyte signal due to co-eluting matrix components in LC-MS.Dilution of the extract, use of isotopically labeled internal standards, improved sample clean-up.
Ion Enhancement Increase in analyte signal due to co-eluting matrix components in LC-MS.Use of isotopically labeled internal standards, matrix-matched calibration.
Interference Peaks Co-eluting compounds that produce a signal at the same mass-to-charge ratio as the analyte.High-resolution mass spectrometry, chromatographic optimization.

Quality Control and Quality Assurance in Fluorine Analysis

Robust Quality Control (QC) and Quality Assurance (QA) practices are essential for generating defensible environmental data. This includes the regular analysis of various QC samples.

Key QC samples include:

Method Blanks: A sample of a clean matrix (e.g., reagent water) that is carried through the entire analytical process to check for contamination.

Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy and precision of the method.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Aliquots of a real environmental sample are spiked with a known concentration of the analyte to evaluate the effect of the matrix on the analytical method.

Surrogate Standards: A compound similar to the analyte in chemical behavior but not expected to be in the sample is added to every sample before extraction to monitor the efficiency of the sample preparation process.

Acceptance criteria for these QC samples are established during method validation. For example, LCS recoveries are typically expected to be within a certain range (e.g., 70-130%), and the relative percent difference (RPD) between MS and MSD samples should be below a specified limit (e.g., <20%).

Applications in Advanced Chemical Systems and Technologies

Applications in Electrolytes for Energy Storage Devices

The pursuit of safer, more efficient, and longer-lasting energy storage solutions has led to significant research into novel electrolyte formulations. Methyl pentafluoropropionate has emerged as a compound of interest in this field, particularly for its application in lithium-ion batteries (LIBs) and other advanced battery chemistries. Its unique properties, largely attributed to the presence of fluorine atoms, address some of the critical limitations of conventional carbonate-based electrolytes.

Fluorinated esters, including this compound, are increasingly being investigated as co-solvents or additives in electrolytes for lithium-ion batteries. sci-hub.se These compounds are recognized for their potential to enhance the safety and performance of batteries, especially those operating at high voltages. acs.orgenergy.gov The introduction of fluorine into the ester structure lowers the highest occupied molecular orbital (HOMO) energy level, which in turn increases the theoretical oxidation stability of the electrolyte. energy.gov This enhanced stability is crucial for the development of high-energy-density batteries that utilize high-voltage cathode materials. energy.govcip.com.cn

The general approach involves optimizing the composition of co-solvents in ternary and quaternary electrolyte solutions. techbriefs.com For instance, the inclusion of fluorinated esters like this compound aims to improve safety characteristics, enhance film-forming properties on the electrodes, and widen the operational temperature range. sci-hub.setechbriefs.com Research has explored various fluorinated esters, such as 2,2,2-trifluoroethyl butyrate (B1204436) (TFEB), 2,2,2-trifluoroethyl acetate (B1210297) (TFEA), and ethyl trifluoroacetate (B77799) (ETFA), alongside this compound (MPFP), to improve the low-temperature performance and high-temperature resilience of LIBs. sci-hub.se

Table 1: Investigated Fluorinated Esters in Lithium-Ion Battery Electrolytes

Compound Name Abbreviation Investigated for
This compound MPFP Low-temperature performance and high-temperature resiliency
2,2,2-Trifluoroethyl butyrate TFEB Improved low-temperature capability and high-temperature resilience
2,2,2-Trifluoroethyl acetate TFEA Low-temperature performance
Ethyl trifluoroacetate ETFA Low-temperature performance
Methyl 3,3,3-trifluoropropionate MTFP High-voltage Li batteries, excellent oxidative stability

Furthermore, these fluorinated co-solvents contribute to improved electrochemical performance. For example, a nonflammable fluorinated ester, methyl 3,3,3-trifluoropropionate (MTFP), when used as an electrolyte solvent for LiCoO2 positive electrodes, has been shown to result in superior capacity retention at high cutoff voltages (4.5 V) compared to conventional carbonate-based electrolytes. acs.org This is attributed to the synergistic effect between the fluorinated ester and the binder, which stabilizes the electrode surface. acs.org

Fluorinated ester-based electrolytes also exhibit a wide liquid-state temperature range, which is beneficial for low-temperature performance. acs.orgrsc.org An electrolyte based on a fluorinated carboxylate ester demonstrated the ability to remain in a liquid state at temperatures as low as -120 °C, leading to superior electrochemical performance at low temperatures compared to traditional carbonate electrolytes. rsc.org Specifically, electrolytes containing this compound have been investigated to improve the low-temperature performance of lithium-ion cells. sci-hub.se

Table 2: Performance Improvements with Fluorinated Ester-Based Electrolytes

Performance Metric Improvement Observed Rationale
Safety High flame retardancy, non-flammable Presence of fluorine atoms
High-Voltage Stability Superior capacity retention at high cutoff voltages Efficient surface stabilization of the cathode
Low-Temperature Performance Maintained capacity and rate capability at low temperatures Wide liquid-state temperature range, low freezing point
Electrochemical Stability Wide electrochemical window Lowered HOMO energy level due to fluorination

Role in Organic Synthesis as Building Blocks and Reagents

This compound serves as a valuable building block in organic synthesis, primarily due to the presence of the pentafluoropropyl group. This highly fluorinated moiety can impart unique properties to target molecules, making it a desirable component in the synthesis of advanced materials and specialty chemicals.

Fluoroalkylation is a key strategy in the development of pharmaceuticals, agrochemicals, and functional materials, as the incorporation of fluorine-containing groups can significantly alter a molecule's physical, chemical, and biological properties. rsc.org While not a direct fluoroalkylating agent in the traditional sense, this compound can be considered a precursor or a synthon for the introduction of the pentafluoropropyl group in various chemical transformations. Its ester functionality allows for a range of reactions, such as nucleophilic acyl substitution or reduction followed by further chemical modification, to incorporate the C2F5CH2- moiety into a larger molecular framework. The development of reagents and methods for the efficient incorporation of fluorinated groups remains an active area of research. rsc.org

Fluoropolymers are a significant class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. wikipedia.orggoogle.com this compound can serve as a monomer or a precursor to monomers for the synthesis of specialty fluorine-containing polymers. The ester group can be chemically modified to introduce polymerizable functionalities, allowing for its incorporation into polymer chains. These resulting fluorinated polymers can find applications in diverse high-tech fields, including coatings, membranes, and electronic components. pageplace.de The synthesis of such polymers often involves the free-radical polymerization of fluorine-containing ethylenically unsaturated monomers. google.com

Investigation in Liquid Crystalline Materials

The design and synthesis of novel liquid crystalline materials is an area of intense research, driven by their applications in display technologies and other optoelectronic devices. tcichemicals.com Fluorinated liquid crystals are of particular interest because the introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy. dur.ac.uk

While direct studies specifically investigating this compound as a core component of liquid crystalline molecules are not extensively documented, the principles of liquid crystal design suggest its potential utility. The rigid pentafluoropropyl group could serve as a terminal or lateral substituent in a mesogenic molecule. The incorporation of such a fluorinated tail could influence the intermolecular interactions and packing of the molecules, thereby affecting the formation and stability of different liquid crystalline phases (e.g., nematic, smectic). tcichemicals.com The synthesis of fluorinated liquid crystals often involves multi-step pathways where fluorinated building blocks are incorporated into a core molecular structure. nih.govbeilstein-journals.org It is plausible that derivatives of this compound could be utilized in such synthetic strategies to create novel liquid crystalline materials with tailored properties.

Influence of Fluorinated Esters on Mesophase Behavior

The mesophase is a state of matter intermediate between a crystalline solid and an isotropic liquid, and its stability and characteristics are crucial for the functionality of liquid crystal devices. The incorporation of fluorinated esters can significantly influence the mesophase behavior of liquid crystal mixtures.

The introduction of fluorine atoms into a liquid crystal molecule can alter its polarity, polarizability, and molecular geometry. researchgate.net These modifications, in turn, affect the intermolecular forces that govern the formation and stability of different mesophases, such as nematic, smectic, and cholesteric phases. For instance, the high electronegativity of fluorine can introduce strong dipole moments, which can enhance or disrupt the orientational order of the liquid crystal molecules.

Research on various fluorinated liquid crystals has shown that fluorination can lead to a reduction in viscosity and an improvement in thermal stability. bohrium.com The substitution of hydrogen with fluorine can also impact the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), a critical parameter for the operating range of liquid crystal displays. The specific placement and number of fluorine atoms are key to tailoring the mesomorphic properties. nih.gov While direct studies on this compound are lacking, it is plausible that its use as a dopant or component in a liquid crystal mixture could modulate the temperature range and stability of the desired mesophase.

Table 1: Potential Effects of Fluorinated Ester Additives on Liquid Crystal Mesophase Properties

PropertyPotential Influence of Fluorinated Ester AdditionRationale
Clearing Point (Tc) Can be increased or decreasedDependent on changes in intermolecular forces and molecular packing efficiency.
Mesophase Range Can be broadened or narrowedAlteration of melting and clearing points.
Viscosity Generally decreasedFluorination can reduce intermolecular friction. bohrium.com
Dielectric Anisotropy (Δε) Can be modifiedIntroduction of polar C-F bonds affects the overall molecular dipole moment. bohrium.com
Birefringence (Δn) Can be alteredChanges in molecular polarizability and packing.

This table presents generalized potential effects based on studies of various fluorinated compounds in liquid crystals. The specific impact of this compound would require empirical investigation.

Electro-Optical Properties of Fluorinated Liquid Crystals

The electro-optical properties of liquid crystals, such as their response to an applied electric field, are fundamental to their application in displays and other photonic devices. Fluorinated liquid crystals often exhibit desirable electro-optical characteristics.

The presence of fluorine atoms can significantly alter the dielectric anisotropy (Δε) of a liquid crystal material. mdpi.com A positive or negative Δε is essential for switching the liquid crystal molecules with an electric field. The strong dipole moment of the C-F bond can be strategically used to engineer the desired dielectric properties. researchgate.net Furthermore, fluorinated compounds can influence the threshold voltage required to induce a change in the liquid crystal's orientation, a key factor in the energy consumption of display devices. nih.gov

In the context of polymer-dispersed liquid crystals (PDLCs), fluorinated components can be used to adjust the refractive index of the liquid crystal droplets to better match that of the polymer matrix, which can enhance the contrast and viewing angle of the display. mdpi.com Given these established roles of fluorinated materials, this compound could potentially be explored as an additive to fine-tune the electro-optical response of liquid crystal mixtures.

Table 2: Potential Impact of Fluorinated Ester Additives on Electro-Optical Properties

Electro-Optical ParameterPotential Effect of Fluorinated Ester AdditionSignificance in Applications
Dielectric Anisotropy (Δε) Can be increased or decreasedDetermines the switching behavior in an electric field.
Threshold Voltage (Vth) Can be loweredLeads to lower power consumption in display devices. nih.gov
Response Time Can be shortenedFluorination can lead to lower viscosity, enabling faster switching speeds. mdpi.com
Birefringence (Δn) Can be adjustedAffects the phase retardation and thus the display's color and contrast.

This table outlines the potential influence of fluorinated esters on the electro-optical properties of liquid crystals, based on general findings in the field. Specific data for this compound is not available.

Q & A

Q. What are the standard methods for synthesizing methyl pentafluoropropionate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of pentafluoropropionic acid with methanol under acidic catalysis. Alternative routes include nucleophilic substitution using potassium pentafluoropropionate (K⁺[C₂F₅COO⁻]) with methyl halides or thiocyanate derivatives under anhydrous conditions. Reaction conditions such as temperature (60–80°C), solvent polarity, and catalyst choice (e.g., sulfuric acid or trimethylamine) critically affect yield. For example, excess methanol drives esterification equilibrium, while moisture control prevents hydrolysis .

Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard, utilizing a polar capillary column (e.g., SH-Rxi-5 Sil MS) with temperature programming (70–300°C at 5°C/min) to resolve volatile fluorinated esters. Retention indices (e.g., 1.06–1.10 relative to n-alkanes) and characteristic fragmentation patterns (e.g., m/z 178 for [M]⁺) enable identification. Internal standards like deuterated analogs (e.g., this compound-d14) improve quantification accuracy in biological matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high flammability (flash point: 5°C) and skin/eye irritation risks (GHS Category 2), handling requires inert atmosphere gloveboxes, spark-free equipment, and PPE (nitrile gloves, face shields). Ventilation must maintain vapor concentrations below 50 ppm. Spills should be neutralized with sodium bicarbonate and contained using fluoropolymer absorbents .

Advanced Research Questions

Q. How does this compound’s coordination behavior with transition metals compare to other fluorinated carboxylates?

this compound acts as a monodentate ligand via its carbonyl oxygen in Cu(II) complexes, forming distorted square pyramidal geometries. Bond lengths (Cu–O: 1.94–1.97 Å) are shorter than those with trifluoroacetate (Cu–O: 2.01 Å) due to stronger electron-withdrawing effects from pentafluorination. This enhances Lewis acidity, favoring stable coordination even in competitive solvents like acetonitrile .

Q. What mechanisms explain this compound’s role in altering lipid composition in biological samples?

In musk deer studies, this compound derivatives (e.g., cholesterol pentafluoropropionate) disrupt lipid membranes by replacing endogenous fatty acid esters. This alters phase behavior and permeability, as shown by GC-MS quantification of elevated cholesta-3,5-diene and reduced muscone in abnormal samples (p < 0.01). Competitive esterase inhibition is hypothesized .

Q. How do isotopic labeling studies using deuterated analogs enhance understanding of this compound’s metabolic pathways?

Deuterated this compound-d14 (C₂F₅COO-CD₃) enables tracking via mass spectrometry. In rat models, isotopic enrichment in urinary metabolites (e.g., pentafluoropropionic acid) confirms hepatic esterase cleavage. Kinetic isotope effects (kH/kD ≈ 2.1) reveal rate-limiting C–O bond hydrolysis .

Q. What computational methods predict this compound’s reactivity in radical fluorination reactions?

Density functional theory (DFT) calculations (B3LYP/6-311++G**) model radical intermediates in Sandmeyer-type reactions. The C–F bond dissociation energy (BDE: 485 kJ/mol) and spin density maps suggest preferential attack at the β-carbon, consistent with experimental yields of 96% for aryl pentafluoropropionates .

Methodological Considerations

  • Experimental Design : For crystallography, use SHELXL for refinement (R-factor < 0.05) and SHELXE for phasing disordered anions .
  • Data Contradictions : Discrepancies in GC-MS quantification may arise from column aging (reduced retention time reproducibility) or matrix effects (e.g., co-eluting lipids). Validate with spike-recovery assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl pentafluoropropionate
Reactant of Route 2
Reactant of Route 2
Methyl pentafluoropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.